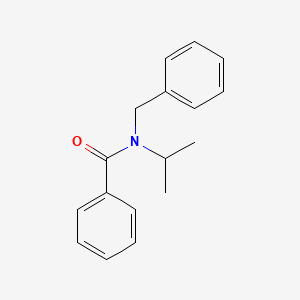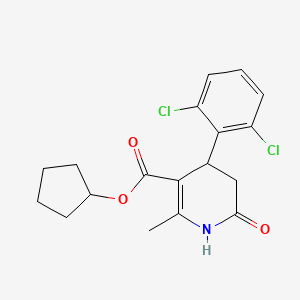![molecular formula C21H20F2N6O B5561460 6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5561460.png)
6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine is a useful research compound. Its molecular formula is C21H20F2N6O and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.16666561 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereochemistry in Synthesis
- The stereochemistry of nucleophilic displacements on similar substrates has been studied, providing insights into more efficient synthesis methods for compounds like LY335979 trihydrochloride, a multidrug resistance modulator (Barnett et al., 2004).
Synthesis of Heterocyclic Systems
- Research on the synthesis of heterocyclic systems anticipates biological activities. For instance, reactions involving similar pyridazinone derivatives have led to compounds with expected pharmaceutical importance (Youssef et al., 2005).
Antihistaminic Activity and Inflammation Inhibition
- Compounds with structures akin to the query compound have been synthesized for their antihistaminic activity and the ability to inhibit eosinophil infiltration, showing potential as therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Analgesic and Anti-inflammatory Activity
- Methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates, structurally related to the query compound, have been evaluated for their analgesic and anti-inflammatory effects, showing promising results without significant side effects (Şahina et al., 2004).
Supramolecular Structures and Hydrogen Bond Interactions
- The formation of energetic multi-component molecular solids, including similar aza compounds, has been investigated, focusing on strong hydrogen bonds and weak intermolecular interactions (Wang et al., 2014).
Analgesic and Anti-inflammatory Mannich Bases
- Synthesis of Mannich bases of arylpyridazinones, structurally similar to the query compound, has been researched for potential analgesic and anti-inflammatory agents (Gökçe et al., 2005).
Conformationally Constrained Butyrophenones
- Studies on novel conformationally restricted butyrophenones, which include similar compounds, aim to evaluate their antipsychotic potential and the risk of inducing side effects (Raviña et al., 2000).
Structural Analysis and Medicinal Chemistry
- Research on pyridazine analogs, similar to the query compound, emphasizes their significance in medicinal chemistry, with a focus on structure, DFT calculations, and intermolecular interactions (Sallam et al., 2021).
properties
IUPAC Name |
(2,6-difluorophenyl)-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N6O/c1-14-5-6-17(24-13-14)25-18-7-8-19(27-26-18)28-9-11-29(12-10-28)21(30)20-15(22)3-2-4-16(20)23/h2-8,13H,9-12H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIMIUUJOHXQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-methyl-2-buten-1-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5561388.png)
![4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}benzoic acid](/img/structure/B5561404.png)

![2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-pyridin-3-ylethanol](/img/structure/B5561415.png)

![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5561419.png)
![5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5561438.png)
![N-({1-[(2,4-dioxoimidazolidin-1-yl)acetyl]piperidin-3-yl}methyl)-4-fluorobenzamide](/img/structure/B5561444.png)
![2-(3-chlorophenyl)dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5561446.png)
![6-(1,3-benzodioxol-5-yl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5561458.png)

![3-({3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5561470.png)
![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B5561471.png)
